Core Heterocycle Differentiation: Thiazolidine vs. Imidazolidine Dione
The replacement of the thiazolidine sulfur atom in the target compound with an NH group in the imidazolidine-2,4-dione analog (CAS 2034269-36-6) directly impacts lipophilicity and hydrogen-bonding capacity. The imidazolidine analog has a computed XLogP3 of -0.2 and a TPSA of 98 Ų [1]. The target compound, by virtue of its sulfur-containing ring, is predicted to have a higher logP and lower TPSA, enhancing membrane diffusion but reducing aqueous solubility, a critical trade-off in pharmacokinetic optimization [2].
| Evidence Dimension | Computed Partition Coefficient (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: Not directly reported; predicted to be >0; TPSA: Not directly reported; predicted to be <98 Ų |
| Comparator Or Baseline | Imidazolidine-2,4-dione analog CAS 2034269-36-6: XLogP3 = -0.2, TPSA = 98 Ų |
| Quantified Difference | Estimated positive shift in XLogP3 and negative shift in TPSA; exact values require experimental determination |
| Conditions | Computed properties based on standard algorithms (XLogP3, TPSA) as per Kuujia.com database |
Why This Matters
This property shift is critical for tissue partitioning and oral absorption, directly influencing whether the compound is suitable for central nervous system versus peripheral target engagement.
- [1] Kuujia.com. Computed properties for 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione. View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24 (9), 1420-1456. View Source
